3-Bromopropylamine

Overview

Description

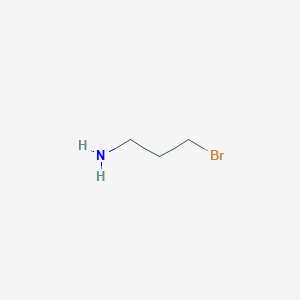

3-Bromopropylamine (C₃H₈NBr) is a primary alkylamine with a terminal bromine atom, widely utilized in organic synthesis, polymer chemistry, and biochemical applications. Its hydrobromide salt (CAS 5003-71-4) and hydrochloride salt (CAS 41236-20-8) are commercially available, with the former being more prevalent in synthetic protocols due to its stability and solubility in polar solvents. Key applications include:

- Synthetic Intermediates: Used in SN2 reactions to introduce propylamine moieties into aromatic esters, imines, and carbamates .

- Polymer Modification: Reacts with poly(1-vinylimidazole) to create amine-functionalized polymers for gene delivery .

- Bioconjugation: Alkylates cysteine residues in proteins, forming stable S-3-aminopropylcysteine derivatives for amino acid analysis .

- Drug Development: Serves as a precursor for phosphonium salts in mitochondria-targeting anticancer agents .

Mechanism of Action

Target of Action

3-Bromopropylamine, also known as 3-bromopropan-1-amine, is a chemical reagent commonly used to introduce a propylamine group to the molecular skeleton . The primary targets of this compound are molecular structures that can react with the propylamine group, leading to the formation of new compounds.

Mode of Action

The mode of action of this compound involves the introduction of a propylamine group to a molecular skeleton. This is achieved through a chemical reaction where the bromine atom in this compound is replaced by the molecular structure that is the target of the reaction .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific molecular structure it reacts with. It has been reported that this compound is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have applications in the field of molecular machines and optoelectronics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its reactivity. Furthermore, the compound is soluble in water , which means its action can be influenced by the presence of water in the reaction environment.

Biochemical Analysis

Biochemical Properties

3-Bromopropylamine plays a significant role in biochemical reactions. It is used as a reagent to introduce a propylamine group to the molecular skeleton This property allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to be used in the synthesis of compounds with potential anticancer properties , suggesting it may influence cell function, signaling pathways, gene expression, and cellular metabolism. Detailed studies on these aspects are currently lacking.

Molecular Mechanism

It is known to exert its effects at the molecular level by introducing a propylamine group to the molecular skeleton This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

3-Bromopropylamine (C3H8BrN) is a chemical compound that has garnered attention for its potential applications in organic synthesis and its role as a building block in the development of biologically active molecules. This article delves into the biological activity of this compound, summarizing its chemical properties, synthesis methods, and relevant research findings.

- Molecular Formula: C3H8BrN

- Molecular Weight: 137.01 g/mol

- Appearance: Colorless to light yellow liquid

- Solubility: Soluble in water and organic solvents

Synthesis of this compound

This compound can be synthesized through several methods, often involving the reaction of propylene oxide with hydrobromic acid or through the bromination of propylamine. The most common synthesis involves:

-

Starting Materials:

- Propylamine

- Hydrobromic acid (HBr)

-

Reaction Conditions:

- The reaction typically occurs under controlled temperature and pressure to ensure high yield and purity.

-

General Reaction:

Biological Activity and Applications

While this compound itself does not exhibit significant biological activity, it serves as an important intermediate in the synthesis of various biologically active compounds. Below are some notable applications:

- Synthesis of Antimicrobial Agents: Research has shown that derivatives of this compound can enhance antimicrobial properties when incorporated into larger molecular frameworks. For instance, studies indicate that compounds containing this compound exhibit improved potency against Gram-positive bacteria such as Staphylococcus aureus .

- Chemical Reagent in Protein Studies: this compound has been utilized as a reagent for the alkylation of cysteine residues in proteins, aiding in the quantitative analysis of these residues . This application is significant in biochemical research for understanding protein structure and function.

- Role in Drug Development: The compound is often used to introduce propylamine groups into various drug candidates, enhancing their pharmacological properties. For example, it has been involved in synthesizing potential anticancer agents by modifying existing structures to improve efficacy .

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry explored the antimicrobial activity of derivatives synthesized from this compound. The results indicated that certain derivatives showed significant activity against bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 256 µg/mL against Bacillus subtilis and Staphylococcus aureus .

| Compound ID | Antimicrobial Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| 2aA | >256 | Various |

| 2bA | 64 | E. coli |

| 2cA | 4-8 | Bacillus subtilis |

Case Study 2: Protein Alkylation

In another investigation, researchers demonstrated the utility of this compound in alkylating cysteine residues within proteins, which is crucial for studying protein interactions and modifications. This method allows for precise labeling and tracking of proteins in biological systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes Sₙ2 displacement with various nucleophiles, forming functionalized propylamine derivatives:

These reactions are foundational for synthesizing pharmaceuticals (e.g., indenoisoquinoline derivatives ) and functionalized polymers . Steric hindrance from the propyl chain favors bimolecular mechanisms .

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form Schiff bases , critical intermediates in heterocyclic synthesis:

-

Benzaldehyde derivatives yield imine-linked intermediates (e.g., 17 , 28 ) under basic conditions .

-

Condensation with anhydrides (e.g., 14 ) produces cis-acid intermediates for indenoisoquinoline frameworks .

Example :

(63% yield after AlCl₃-mediated cyclization) .

Cyclization and Ring Formation

Under specific conditions, this compound participates in intramolecular cyclization :

-

Attempted Grignard reagent formation in THF leads to potential four-membered azetidine rings, though yields are low due to ring strain .

-

AlCl₃-mediated Friedel-Crafts reactions induce debenzylation and cyclization in indenoisoquinoline synthesis .

Enzyme Inhibition Studies

This compound acts as a competitive inhibitor of semicarbazide-sensitive amine oxidase (SSAO) with a Kᵢ of 17 μM. Unlike 2-bromoethylamine, it shows minimal interaction with monoamine oxidases (MAOs), making it a selective SSAO probe .

Comparative Reactivity with Structural Analogs

Key differences among brominated alkylamines:

Q & A

Q. Basic: What are the common synthetic routes for incorporating 3-Bromopropylamine into organic compounds?

Answer:

this compound is frequently employed as a nucleophilic alkylating agent in organic synthesis. Key methodologies include:

- Imine formation : Condensation with aldehydes or ketones under anhydrous conditions (e.g., chloroform, sodium sulfate as a drying agent) to form Schiff bases. For example, reacting protected indole-3-carbaldehydes with this compound yields imine intermediates, which are further reacted with homophthalic anhydrides to synthesize isoquinolones .

- In situ generation : The hydrochloride salt of this compound is often treated with a base (e.g., triethylamine) to liberate the free amine, enabling nucleophilic substitution reactions .

Table 1: Representative Reaction Conditions

Q. Advanced: How does the in situ generation of this compound from its hydrochloride salt affect reaction yields in imine formation?

Answer:

In situ generation avoids stability issues associated with the free amine. Key considerations:

- Base selection : Triethylamine is commonly used to deprotonate the hydrochloride salt, but excess base may lead to side reactions (e.g., elimination).

- Solvent compatibility : Chloroform or dichloromethane ensures minimal water interference, critical for anhydrous reactions .

- Yield optimization : Sodium sulfate acts as a drying agent to shift equilibrium toward imine formation, achieving yields >70% in multi-step syntheses .

Q. Basic: What role does this compound play in protein modification techniques?

Answer:

this compound is used to alkylate cysteine residues in proteins, facilitating:

- Disulfide bond stabilization : Alkylation prevents re-oxidation of cysteine thiols, preserving protein tertiary structure during sequencing .

- Quantitative analysis : The reaction is monitored via amino acid analysis to determine cysteine content .

Methodology :

Reduce protein disulfide bonds with agents like dithiothreitol (DTT).

Alkylate free thiols with this compound (10-fold molar excess, pH 8.0, 37°C, 1 hr).

Terminate the reaction with acetic acid and desalt via dialysis .

Q. Advanced: What mechanistic insights explain this compound's substrate-dependent inhibition kinetics in lysyl oxidase studies?

Answer:

this compound acts as a suicide inhibitor of lysyl oxidase, forming a covalent adduct with the enzyme’s active-site copper. Key findings:

- Substrate inhibition : At 0.7 mM, the inhibitor exhibits mixed inhibition kinetics (Vmax = 50% reduction, Ki = 0.2 mM) due to competitive binding with lysine residues .

- Structural analysis : Molecular docking studies suggest the bromine atom facilitates nucleophilic attack by a catalytic histidine residue, irreversibly inactivating the enzyme .

Q. Basic: How is this compound utilized in functionalizing polymeric nanogels for biomedical applications?

Answer:

In nanogel synthesis, this compound modifies surface amine groups to enhance biocompatibility:

- Grafting mechanism : Nucleophilic substitution on polyethyleneimine (PEI) amines introduces terminal -NH₂ groups, improving cellular uptake .

- Characterization : FT-IR (2100 cm⁻¹ for carbamate bonds) and NMR confirm successful functionalization without disrupting nanogel integrity .

Q. Advanced: What strategies mitigate competing reactions when grafting this compound onto polyethyleneimine-based nanogels?

Answer:

- Emulsion stabilization : CH₂Cl₂-in-water emulsions prevent aggregation during carbamate bond formation .

- Reaction order : Post-synthesis grafting avoids interference with nanogel crosslinking.

- Kinetic control : Limiting reaction time (≤2 hr) minimizes side reactions like hydrolysis .

Q. Basic: What are the recommended storage conditions for this compound hydrobromide to ensure long-term stability?

Answer:

- Storage : Argon atmosphere, desiccated at -20°C to prevent hydroscopic degradation .

- Handling : Use anhydrous solvents (e.g., CHCl₃) to avoid hydrolysis to 3-aminopropanol .

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting point | 171–175°C | |

| Molecular weight | 218.92 g/mol | |

| Solubility | Limited in H₂O; soluble in DMF, DMSO |

Q. Advanced: How do advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

Answer:

Comparison with Similar Compounds

Structural and Reactivity Differences

Table 1: Comparison of Alkyl Bromide Amines

Key Insight : Chain length impacts steric hindrance and reaction kinetics. This compound balances reactivity and versatility, making it ideal for multi-step syntheses.

Salt Forms and Solubility

Table 2: Salt-Specific Properties

Key Insight : The hydrobromide salt is preferred for reactions requiring polar solvents, while the hydrochloride salt offers better stability in acidic conditions.

Functional Group Compatibility

Table 3: Comparison with Other Amine Alkylating Agents

Key Insight: this compound’s unique stability under acid hydrolysis (critical for amino acid analysis) distinguishes it from iodoacetamide and other thiol-reactive reagents .

Application-Specific Comparisons

Polymer Chemistry

- This compound : Enables lactosylation of poly(1-vinylimidazole) for hepatocyte-specific gene delivery .

- Ethylenediamine : Shorter chain limits conjugation efficiency and steric flexibility.

Anticancer Agents

- This compound : Forms triphenylphosphonium salts for mitochondrial targeting .

- 2-Bromoethyltriphenylphosphonium : Less effective due to shorter alkyl chain reducing membrane permeability.

Research Findings and Trends

- Protein Analysis: this compound-derived S-3-aminopropylcysteine elutes uniquely in amino acid analysis, enabling accurate cysteine quantification without gradient modifications .

- Green Chemistry : Ship-in-a-bottle synthesis in NaY zeolites minimizes waste by trapping unreacted this compound .

- Antiviral Applications : Key intermediate in azetidine-containing nucleoside analogs via imine reduction .

Properties

IUPAC Name |

3-bromopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5003-71-4 (hydrobromide) | |

| Record name | 3-Bromopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60171467 | |

| Record name | 3-Bromopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-81-5 | |

| Record name | 3-Bromopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.